molecular formula C16H15ClFNO3S B2780242 4-((3-Chloro-2-methylphenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 2034605-38-2

4-((3-Chloro-2-methylphenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Cat. No.: B2780242
CAS No.: 2034605-38-2
M. Wt: 355.81
InChI Key: BCBZFOLEDIWXHW-UHFFFAOYSA-N
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Description

4-((3-Chloro-2-methylphenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a useful research compound. Its molecular formula is C16H15ClFNO3S and its molecular weight is 355.81. The purity is usually 95%.
BenchChem offers high-quality 4-((3-Chloro-2-methylphenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3-Chloro-2-methylphenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(3-chloro-2-methylphenyl)sulfonyl-7-fluoro-3,5-dihydro-2H-1,4-benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO3S/c1-11-14(17)3-2-4-16(11)23(20,21)19-7-8-22-15-6-5-13(18)9-12(15)10-19/h2-6,9H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBZFOLEDIWXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCOC3=C(C2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((3-Chloro-2-methylphenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a complex organic compound with a unique molecular structure that includes a tetrahydrobenzo[f][1,4]oxazepine core. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The presence of specific functional groups such as sulfonyl and halogen atoms enhances its reactivity and biological interactions.

Chemical Structure and Properties

The compound's chemical formula is C16H15ClFNO3SC_{16}H_{15}ClFNO_3S, with a molecular weight of approximately 355.81 g/mol. The structural features include:

  • Tetrahydrobenzo[f][1,4]oxazepine core
  • Sulfonyl group which enhances electrophilic characteristics
  • Fluorine and chlorine substituents that influence biological activity

Biological Activity Overview

Research into the biological activity of this compound has revealed several important aspects:

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of cell proliferation : Similar compounds have been shown to inhibit cancer cell growth by inducing apoptosis.
  • Radical scavenging activity : Some oxazepine derivatives demonstrate the ability to scavenge free radicals, contributing to their protective effects against oxidative stress.

Case Studies

  • In Vitro Studies : A study on structurally related compounds demonstrated that certain derivatives showed moderate DPPH radical-scavenging activity and significant antiproliferative effects against A-549 (lung cancer) and HCT-116 (colon cancer) cell lines. The IC50 values ranged from 0.02 to 0.08 μmol/mL, indicating potent activity compared to established chemotherapeutics like doxorubicin .
  • Structure-Activity Relationship (SAR) : Research has focused on understanding how variations in the structure affect biological activity. The introduction of different substituents at specific positions on the oxazepine ring can significantly alter the compound's potency and selectivity towards various biological targets .

Q & A

What are the critical considerations for synthesizing 4-((3-Chloro-2-methylphenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine with high purity?

Answer:
The synthesis involves multi-step reactions, including sulfonylation of the benzoxazepine core and halogenation. Key steps include:

  • Controlled reaction conditions : Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates, and maintain temperatures between 0–5°C during sulfonylation to avoid side reactions .
  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in fluorination steps .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (CHCl₃/hexane) ensures ≥98% purity. Monitor intermediates via TLC and HPLC .

How can researchers resolve discrepancies in reported NMR spectral data for this compound across studies?

Answer:
Contradictions may arise from solvent effects, impurities, or tautomerism. To address this:

  • Standardize conditions : Use deuterated DMSO or CDCl₃ for NMR and report solvent-induced shifts (e.g., DMSO upfield shifts sulfonyl protons by ~0.3 ppm) .
  • Advanced techniques : Employ 2D NMR (HSQC, HMBC) to resolve overlapping signals. For example, the tetrahydrobenzooxazepine ring protons (δ 3.5–4.2 ppm) can be distinguished via coupling patterns .
  • Cross-validate : Compare with X-ray crystallography data (e.g., C=O bond length ~1.21 Å in related benzoxazepines) to confirm structural assignments .

What methodologies are recommended for studying the compound’s interaction with neurotransmitter receptors?

Answer:

  • In vitro assays :
    • Radioligand binding : Use ³H-labeled GABAₐ receptor antagonists to quantify affinity (IC₅₀) in rat brain homogenates .
    • Electrophysiology : Patch-clamp recordings on HEK293 cells expressing human 5-HT₃ receptors to assess ion channel modulation .
  • Computational modeling : Molecular docking (AutoDock Vina) with receptor structures (PDB: 6WGH) to predict binding poses. Focus on sulfonyl group interactions with Arg residues in the active site .

How can researchers optimize reaction yields when introducing the 3-chloro-2-methylphenyl group via sulfonylation?

Answer:

  • Solvent optimization : Use DCM over THF for higher electrophilicity of the sulfonyl chloride intermediate (yield increases from 60% to 85%) .
  • Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to benzoxazepine core minimizes unreacted starting material .
  • Kinetic analysis : Monitor via in-situ IR spectroscopy to track sulfonate ester formation (C=O stretch at 1740 cm⁻¹). Quench reactions at 90% conversion to prevent hydrolysis .

What strategies are effective in analyzing the compound’s stability under physiological conditions?

Answer:

  • Degradation studies :
    • pH stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. LC-MS identifies hydrolysis products (e.g., free sulfonic acid at m/z 289) .
    • Thermal stability : TGA/DSC analysis shows decomposition onset at 210°C, correlating with sulfonyl group cleavage .
  • Metabolic profiling : Use liver microsomes (human/rat) to detect CYP450-mediated oxidation. Major metabolites include hydroxylated derivatives (confirmed via HRMS) .

How should conflicting data on the compound’s solubility in polar vs. nonpolar solvents be addressed?

Answer:

  • Solubility profiling :

    SolventSolubility (mg/mL)Method
    DMSO45 ± 2Nephelometry
    Ethanol12 ± 1Gravimetric
    Hexane<0.1UV-Vis (λ=254 nm)
    Discrepancies arise from solvent purity (e.g., anhydrous vs. wet DMSO). Pre-dry solvents over molecular sieves .
  • Co-solvent systems : Use PEG-400/water (70:30) for in vivo studies to enhance bioavailability .

What advanced techniques are used to establish structure-activity relationships (SAR) for derivatives of this compound?

Answer:

  • Systematic substitution : Synthesize analogs with variations at the 7-fluoro and sulfonyl positions. Compare bioactivity (e.g., IC₅₀ for serotonin receptor binding):

    DerivativeR₁ (Position 7)R₂ (Sulfonyl)IC₅₀ (nM)
    Parent compoundF3-Cl-2-MePh12 ± 1
    Analog ACl4-F-Ph45 ± 3
    Analog BH2-NO₂-Ph220 ± 15
    Data suggests fluorine at R₁ and bulky sulfonyl groups enhance potency .
  • Free-Wilson analysis : Quantify contributions of substituents to receptor binding energy .

What analytical workflows are recommended for detecting trace impurities in bulk samples?

Answer:

  • HPLC-MS/MS : Use a C18 column (ACN/0.1% formic acid gradient) with MRM detection. Key impurities:
    • Des-fluoro analog (m/z 398 → 289, retention time 8.2 min) .
    • Oxidation byproduct (m/z 435 → 317, retention time 10.5 min) .
  • Limit of quantification (LOQ) : 0.05% w/w via calibration with spiked standards .

How can researchers mitigate racemization during the synthesis of chiral intermediates?

Answer:

  • Chiral auxiliaries : Use (R)-BINOL to induce asymmetry during benzoxazepine ring closure (enantiomeric excess >95%) .
  • Low-temperature kinetics : Conduct reactions at –20°C to slow racemization (t₁/₂ > 48 hrs vs. 6 hrs at 25°C) .
  • Chiral HPLC : Monitor enantiopurity with a Chiralpak AD-H column (heptane/EtOH 90:10, flow rate 1 mL/min) .

What computational tools are best suited for predicting the compound’s pharmacokinetic properties?

Answer:

  • ADMET prediction : Use SwissADME to estimate logP (2.8), BBB permeability (–1.2), and CYP inhibition (CYP3A4: high risk) .
  • MD simulations : GROMACS for predicting blood-brain barrier penetration (RMSD < 0.2 nm over 100 ns) .

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